(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol

Catalog No.
S12269721
CAS No.
M.F
C5H7F3O
M. Wt
140.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol

Product Name

(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol

IUPAC Name

(1R)-1-cyclopropyl-2,2,2-trifluoroethanol

Molecular Formula

C5H7F3O

Molecular Weight

140.10 g/mol

InChI

InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2/t4-/m1/s1

InChI Key

PQHMFPNCDSFTAV-SCSAIBSYSA-N

Canonical SMILES

C1CC1C(C(F)(F)F)O

Isomeric SMILES

C1CC1[C@H](C(F)(F)F)O

(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by its unique trifluoromethyl and cyclopropyl functional groups. Its molecular formula is C${5}$H${7}$F$_{3}$O, and it features a cyclopropyl ring attached to a trifluoroethanol moiety. The presence of the trifluoromethyl group imparts distinctive physical and chemical properties, including increased lipophilicity and potential for biological activity. This compound is of interest in medicinal chemistry due to its structural features that may influence its pharmacological properties.

The chemical reactivity of (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol can be explored through various organic reactions. Notably, alcohols can undergo dehydration to form alkenes, and in the presence of acids, they can be converted into alkyl halides via substitution reactions. Furthermore, the trifluoromethyl group can participate in nucleophilic substitution reactions, enhancing the compound's versatility in synthetic pathways. The compound may also undergo oxidation to yield corresponding carbonyl compounds.

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in pharmaceuticals. Studies have shown that compounds containing hydroxyl groups can exhibit antioxidant activity, which may be relevant for (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol as well . The specific biological effects of this compound require further investigation but suggest potential applications in drug development.

Synthesis of (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol can be achieved through various methods:

  • Nucleophilic Substitution: Starting from a suitable precursor like 2,2,2-trifluoroethyl bromide, a nucleophile such as cyclopropyl lithium can be used to introduce the cyclopropyl group.
  • Reduction Reactions: Trifluoroacetaldehyde can be reduced using lithium aluminum hydride in the presence of cyclopropanol to yield the desired alcohol.
  • Grignard Reactions: A Grignard reagent derived from cyclopropyl bromide can react with trifluoroacetaldehyde to form the alcohol after hydrolysis.

These methods highlight the compound's synthetic accessibility while allowing for variations that could modify its biological activity.

(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol has potential applications in several fields:

  • Pharmaceutical Development: Due to its structural features that may influence pharmacodynamics and pharmacokinetics.
  • Agricultural Chemistry: As a potential pesticide or herbicide candidate due to its biological activity against certain pests.
  • Material Science: The unique properties imparted by the trifluoromethyl group may find applications in developing new materials with specific functionalities.

Interaction studies are crucial for understanding how (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol interacts with biological macromolecules. Techniques such as molecular docking and high-throughput screening can be employed to assess its binding affinity to various targets like enzymes or receptors. These studies will help elucidate the mechanism of action and potential therapeutic applications of this compound.

Several compounds share structural similarities with (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-HydroxycyclopropyltrifluoromethylHydroxyl group on cyclopropaneAntimicrobial
4-TrifluoromethylphenolTrifluoromethyl group on phenolAntioxidant
CyclopropylmethanolCyclopropane with hydroxymethylPotentially neuroprotective

The uniqueness of (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol lies in its combination of a cyclopropyl ring and a trifluoromethyl alcohol functional group. This specific arrangement may enhance its lipophilicity and metabolic stability compared to other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

140.04489933 g/mol

Monoisotopic Mass

140.04489933 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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